Isononyl chloride

Description

Isononyl chloride (3,5,5-trimethylhexanoyl chloride) is an acyl chloride with the molecular formula C₉H₁₇ClO and a molecular weight of 176.7 g/mol . It is a clear, volatile liquid with a pungent odor and a density of 0.94 g/cm³ at 20°C. Its boiling point is 190°C at 101 kPa, and it is soluble in common organic solvents such as acetone, chloroform, and toluene .

Properties

Molecular Formula |

C9H19Cl |

|---|---|

Molecular Weight |

162.70 g/mol |

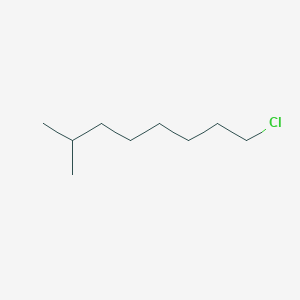

IUPAC Name |

1-chloro-7-methyloctane |

InChI |

InChI=1S/C9H19Cl/c1-9(2)7-5-3-4-6-8-10/h9H,3-8H2,1-2H3 |

InChI Key |

NZCHZMUCBWNHJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings :

Toxicity Profile :

- This compound: Corrosive; reacts violently with water to release HCl .

Comparison with Di-isononyl Phthalate (DINP)

Key Contrasts in Application and Regulation

Health and Environmental Impact :

- DINP: Releases phthalate metabolites (e.g., mono-iso-nonylphthalate) linked to endocrine disruption and carcinogenicity .

- This compound: Primarily poses acute hazards due to reactivity, unlike DINP’s chronic toxicity .

Comparison with Thionyl Chloride (SOCl₂)

Reactivity and Industrial Roles

Functional Differences :

- Thionyl Chloride: An inorganic reagent used to synthesize chlorides (e.g., converting alcohols to alkyl chlorides) .

- This compound: An organic acyl chloride with targeted applications in polymer chemistry .

Q & A

Q. What are the established synthetic routes for isononyl chloride, and what factors influence reaction efficiency?

this compound is typically synthesized via the reaction of isononyl alcohol with thionyl chloride (SOCl₂), which proceeds through an exothermic nucleophilic substitution mechanism. Key factors include:

- Molar ratios : A 1:1.2 alcohol-to-SOCl₂ ratio minimizes unreacted starting material.

- Temperature control : Gradual addition of SOCl₂ prevents overheating (reaction temperature maintained at 50–70°C).

- Solvent choice : Neat conditions or inert solvents like dichloromethane (DCM) improve yield.

- Catalysts : Anhydrous dimethylformamide (DMF) enhances reactivity by stabilizing intermediates. Byproducts (SO₂ and HCl) are gaseous, simplifying purification via distillation .

Q. What analytical techniques are recommended for characterizing this compound purity and structural integrity?

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies purity and detects volatile impurities.

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular structure (e.g., δ 1.2–1.6 ppm for branched alkyl protons).

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies C-Cl stretches (~600 cm⁻¹) and absence of hydroxyl groups.

- Titrimetry : Argentometric methods measure chloride content. Compare results with certified reference standards for validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear solvent-resistant gloves (e.g., nitrile), indirect-vent goggles, and face shields.

- Ventilation : Use fume hoods to prevent inhalation of corrosive vapors.

- Storage : Keep in airtight, moisture-free containers (this compound hydrolyzes to isononyl alcohol and HCl).

- Emergency measures : Immediate flushing with water for eye/skin contact and neutralization of spills with sodium bicarbonate .

Advanced Research Questions

Q. How can researchers optimize solvent systems and catalysts to improve selectivity in this compound synthesis?

- Solvent screening : Test polar aprotic solvents (e.g., DCM, THF) to stabilize intermediates and reduce side reactions.

- Catalyst optimization : Pyridine or DMF catalyzes the reaction by scavenging HCl, shifting equilibrium toward product formation.

- Design of Experiments (DoE) : Use response surface methodology to model interactions between temperature, solvent polarity, and catalyst concentration .

Q. What methodologies enable detection of trace degradation products in stored this compound samples?

- High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) : Quantifies hydrolyzed products (e.g., isononyl alcohol) with detection limits <1 ppm.

- Accelerated Stability Testing : Expose samples to controlled humidity/temperature and monitor degradation kinetics via UV-Vis or NMR.

- Impurity Profiling : Compare chromatograms with stress-test data to identify degradation pathways .

Q. How should conflicting data on this compound’s stability under varying pH conditions be resolved?

- Controlled Replication : Conduct experiments in buffered systems (pH 2–12) at 25°C and 40°C.

- Kinetic Analysis : Use Arrhenius plots to model decomposition rates and identify pH-dependent degradation mechanisms.

- Cross-Validation : Compare results with peer-reviewed studies on structurally similar alkyl chlorides .

Q. What in vitro models are suitable for assessing this compound’s metabolic pathways and potential bioaccumulation?

- Hepatocyte Cultures : Incubate this compound with primary human hepatocytes to identify phase I/II metabolites.

- Microsomal Assays : Use liver microsomes to study cytochrome P450-mediated oxidation.

- Metabolite Profiling : Apply high-resolution mass spectrometry (HRMS) with data-processing algorithms (e.g., mass defect filtering) to detect low-abundance metabolites .

Q. What strategies overcome challenges in identifying low-abundance metabolites of this compound in biological matrices?

- Sample Enrichment : Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate metabolites from urine/blood.

- Isotopic Labeling : Synthesize deuterated this compound to track metabolites via isotopic patterns.

- Targeted Screening : Use predictive software (e.g., Meteor Nexus) to generate metabolite libraries for HRMS analysis .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.